molecular formula C21H24ClN3O6S B2759655 N1-(4-chlorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-51-2

N1-(4-chlorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2759655
CAS RN: 869071-51-2
M. Wt: 481.95
InChI Key: WJYZQMDYWAYWKQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an oxalamide group, a sulfonyl group, and a methoxyphenyl group . These groups are common in many organic compounds and can participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the oxazinan ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the oxalamide group could participate in hydrolysis reactions, while the sulfonyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a high boiling point and low solubility in water due to the presence of the oxalamide and sulfonyl groups .

Scientific Research Applications

Synthesis and Structure

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. The synthetic pathway involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization, resulting in 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Further conversion into sulfonyl chloride and nucleophilic attack yielded the title sulfonamides .

Antiviral Activity

Bioassay tests revealed that compounds 7b and 7i exhibited certain anti-tobacco mosaic virus (TMV) activity. This finding suggests potential applications in plant protection against viral infections .

Medicinal Chemistry

Sulfonamide derivatives have revolutionized medicine due to their antibiotic properties. While these specific compounds were not directly tested for antibacterial effects, their structural features warrant exploration in this context. Researchers could investigate their potential as antimicrobial agents .

Drug Development

Given the diverse biological activities associated with sulfonamides, further studies could explore their potential as antifungal agents. Additionally, the 1,3,4-thiadiazole scaffold has displayed interesting bioactivities in other contexts, such as anticonvulsant effects. Investigating these derivatives for broader pharmacological applications is warranted .

Structural Modifications

Researchers might consider modifying the substituents on the thiadiazole ring or exploring related analogs to fine-tune the biological properties. Rational design and structure-activity relationship studies could guide the development of more potent compounds .

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O6S/c1-30-17-7-9-18(10-8-17)32(28,29)25-11-2-12-31-19(25)14-24-21(27)20(26)23-13-15-3-5-16(22)6-4-15/h3-10,19H,2,11-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYZQMDYWAYWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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